N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate
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Overview
Description
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and an anilinium group, which is a derivative of aniline. The hydrogen sulfate group adds to its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate typically involves multiple steps. One common method starts with the preparation of the xanthene core through the condensation of phthalic anhydride with resorcinol under acidic conditions. This reaction forms the basic xanthene structure, which is then further functionalized.
The next step involves the introduction of the anilinium group. This is achieved by reacting the xanthene derivative with N,N-dimethylaniline in the presence of a suitable catalyst, such as sulfuric acid. The final step is the addition of the hydrogen sulfate group, which is typically done by treating the intermediate compound with sulfuric acid or a sulfate salt under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a pH indicator due to its ability to change color based on the pH of the solution.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate involves its interaction with molecular targets through its aromatic and functional groups. In biological systems, the compound can intercalate into DNA, disrupting cellular processes and leading to cell death. The generation of reactive oxygen species upon light exposure further enhances its cytotoxic effects, making it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A related compound with a similar core structure but different substituents, leading to variations in its chemical and physical properties.
Eosin: A brominated derivative of fluorescein used in histology for staining tissues.
Uniqueness
N,N-dimethyl-4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)anilinium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a fluorescent dye and a potential therapeutic agent sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H19NO9S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
dimethyl-[4-(2,6,7-trihydroxy-3-oxoxanthen-1-yl)phenyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C21H17NO5.H2O4S/c1-22(2)13-5-3-11(4-6-13)20-14-7-12-8-15(23)16(24)9-18(12)27-19(14)10-17(25)21(20)26;1-5(2,3)4/h3-10,23-24,26H,1-2H3;(H2,1,2,3,4) |
InChI Key |
YVJPXJIYDRZLQC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C1=CC=C(C=C1)C2=C(C(=O)C=C3C2=CC4=CC(=C(C=C4O3)O)O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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